![molecular formula C23H27N3O2 B4959111 5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline](/img/structure/B4959111.png)
5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline
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Overview
Description
5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline, also known as L741,626, is a compound that belongs to the family of quinoline derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Scientific Research Applications
5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline has been found to have potential applications in scientific research due to its ability to selectively bind to the dopamine D4 receptor. This receptor plays a crucial role in regulating the release of dopamine in the brain, which is associated with various neurological disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). Therefore, 5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline has been used in various studies to investigate the role of the dopamine D4 receptor in these disorders.
Mechanism of Action
5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline selectively binds to the dopamine D4 receptor, which is a G protein-coupled receptor. This binding results in the activation of intracellular signaling pathways, which ultimately leads to the regulation of dopamine release in the brain. The exact mechanism of action of 5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline has been found to have significant effects on dopamine release in the brain. It has been shown to increase the release of dopamine in certain brain regions, which may be beneficial in the treatment of certain neurological disorders. However, it may also have potential side effects, such as increased risk of addiction and tolerance to the drug.
Advantages and Limitations for Lab Experiments
5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline has several advantages for lab experiments. It is a selective dopamine D4 receptor agonist, which allows for specific targeting of this receptor in various studies. Additionally, it has a high affinity for the dopamine D4 receptor, which means that it can be used at lower concentrations, reducing the risk of potential side effects. However, the limitations of 5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline include its potential side effects and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the use of 5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline in scientific research. One potential application is in the treatment of neurological disorders such as schizophrenia, bipolar disorder, and ADHD. Further studies are needed to investigate the potential therapeutic effects of 5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline in these disorders. Additionally, 5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline may have potential applications in the study of addiction and tolerance to drugs, as it has been shown to increase the release of dopamine in certain brain regions. Further studies are needed to fully understand the mechanism of action of 5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline and its potential applications in scientific research.
Synthesis Methods
The synthesis of 5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline involves the reaction of 2-methyl-4-nitroaniline with 4-chloro-3,5-dimethoxybenzaldehyde in the presence of sodium methoxide. The resulting product is then reacted with 2-methylpiperazine to obtain 5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]quinoline.
properties
IUPAC Name |
5,8-dimethoxy-4-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16-7-5-6-8-18(16)25-11-13-26(14-12-25)21-15-17(2)22-19(27-3)9-10-20(28-4)23(22)24-21/h5-10,15H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXFPVKHKHWCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC(=C4C(=C3)C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxy-4-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]quinoline |
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